
4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one is a chemical compound that belongs to the class of morpholinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholinone structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-5-methylphenylamine with chloroacetyl chloride, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- (3-Bromo-5-methyl-phenyl)methanol
Uniqueness
4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one is unique due to the presence of the morpholinone ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. The combination of the bromine atom and the morpholinone structure enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
4-(3-bromo-5-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-4-9(12)6-10(5-8)13-2-3-15-7-11(13)14/h4-6H,2-3,7H2,1H3 |
Clave InChI |
TYPAPEBUMPUIQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)N2CCOCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
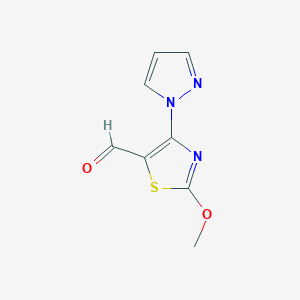
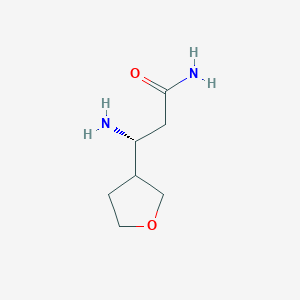
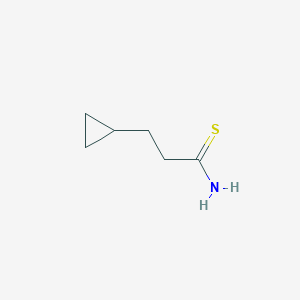
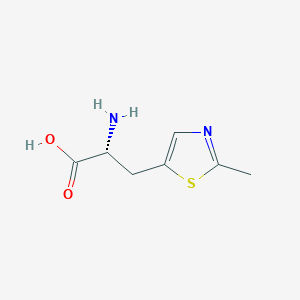
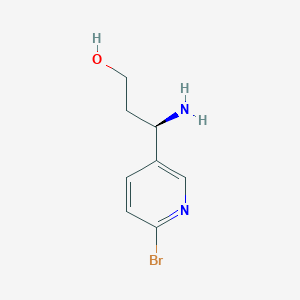
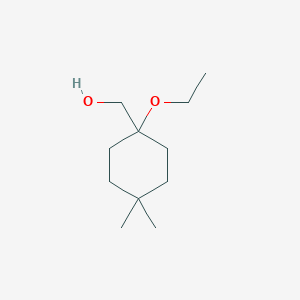
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
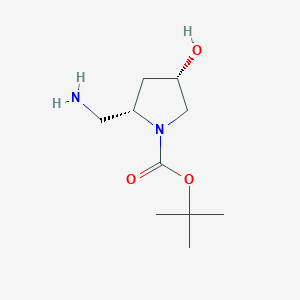
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
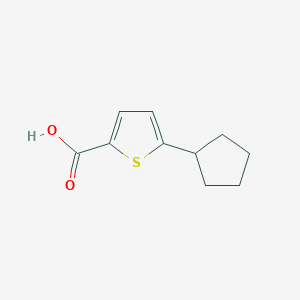
![(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B15239638.png)
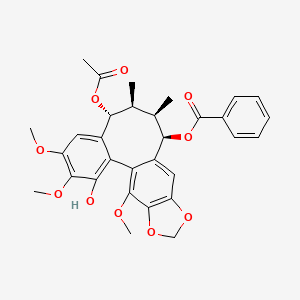
![2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15239651.png)
